D-Mannose
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QTVWNMPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501337491 | |
| Record name | D-Mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | D-Mannose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13971 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | D-Mannose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13971 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
530-26-7, 31103-86-3, 3458-28-4 | |
| Record name | D-Mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031103863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Mannose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-mannose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-mannopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: D-Mannose kann durch chemische Synthese aus D-Glucose hergestellt werden. Dieser Prozess beinhaltet typischerweise die Verwendung von Molybd katkatalysatoren unter sauren Bedingungen, um Glucose zu Mannose zu epimerisieren . So kann beispielsweise unter Verwendung von Ammoniummolybdat als Katalysator eine Ausbeute von 32,6 % this compound erhalten werden, nachdem etwa 150 Minuten bei 98 °C und pH 2,0 reagiert wurde . Ein weiteres Verfahren beinhaltet die Verwendung eines gemischten Katalysators aus Ammoniummolybdat und Calciumoxid, wobei eine Ausbeute von 44,8 % nach 80 Minuten bei 150 °C und pH 3,0 erzielt wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die Extraktion aus natürlichen Quellen wie Früchten, Kräutern und Palmen. Die wichtigsten Extraktionsmethoden sind Säurehydrolyse, thermische Hydrolyse und enzymatische Hydrolyse . Zusätzlich wurden biologische Produktionsmethoden unter Verwendung mikrobieller Enzyme wie D-Lyxose-Isomerase, this compound-Isomerase, Cellobiose-2-Epimerase und this compound-2-Epimerase auf ihre Effizienz und Nachhaltigkeit untersucht .
Analyse Chemischer Reaktionen
Reaktionstypen: D-Mannose durchläuft verschiedene chemische Reaktionen, darunter Isomerisierung, Epimerisierung und Oxidation.
Häufige Reagenzien und Bedingungen:
Isomerisierung und Epimerisierung: Diese Reaktionen beinhalten typischerweise Enzyme wie D-Lyxose-Isomerase und this compound-Isomerase, die D-Glucose oder D-Fructose in this compound umwandeln.
Oxidation: this compound kann unter Verwendung von Oxidationsmitteln wie Salpetersäure zu D-Mannonsäure oxidiert werden.
Hauptprodukte:
D-Mannonsäure: Wird durch die Oxidation von this compound hergestellt.
D-Mannitol: Ein Zuckeralkohol, der aus der Reduktion von this compound gewonnen wird und häufig als Süßstoff und in medizinischen Anwendungen verwendet wird.
Wissenschaftliche Forschungsanwendungen
D-Mannose is a monosaccharide with several applications across the food, pharmaceutical, and research industries . It is a C-2 epimer of D-glucose and can be sourced from plants and microorganisms .
Scientific Research Applications
UTI Prevention
this compound shows promise in preventing recurrent urinary tract infections (UTIs) by preventing bacteria from adhering to the urothelium . this compound prevents FimH-mediated bacterial adhesion to the bladder wall through a competitive inhibition mechanism . In the urine, E. coli adheres to this compound due to the structural similarity between this compound and urothelial mannosylated receptors exposed by the epithelium of the urinary tract . By binding free this compound, bacteria are blocked in the urine and then eliminated .
A randomized clinical trial with 308 women showed that daily prophylaxis with 2g of this compound powder significantly reduced the risk of recurrent UTIs compared to no prophylaxis . The recurrence rate was 14.6% in the this compound group versus 60.8% in the no prophylaxis group . this compound was as effective as Nitrofurantoin, a commonly used antibiotic, in preventing recurrent UTIs, with fewer side effects reported in the this compound group .
A systematic review and meta-analysis comparing this compound with a placebo for rUTI resulted in a pooled relative risk for rUTI of 0.23 (95% CI 0.14–0.37; heterogeneity = 0%; this compound: n = 125, placebo: n = 123) . The pooled relative risk of rUTI comparing this compound with preventive antibiotics was 0.39 (95% CI 0.12–1.25; heterogeneity = 88%; this compound: n = 163, antibiotics: n = 163) .
A randomized clinical trial is underway to determine if this compound taken for 6 months reduces the proportion of women with recurrent urinary tract infections .
This compound has no bacteriostatic or bactericidal activity and does not modify the bacterial cell; thus, it does not interfere with the action of antibiotics . The dosages of this compound used in clinical practice do not affect E. coli metabolism and growth and do not modify bacterial adhesiveness, indicating that long-term use of this compound is safe .
Other Applications
this compound is an important component of polysaccharides and glycoproteins . It has been widely used in the food, pharmaceutical, and poultry industries as a dietary supplement, a starting material for synthesizing drugs, and to block colonization in animal feeds . this compound is a glyconutrient with high research value in basic science because of its structure and function .
This compound characteristics
Wirkmechanismus
D-mannose exerts its effects primarily through competitive inhibition. When excreted in urine, this compound binds to the FimH adhesin structures on the surface of Escherichia coli, preventing the bacteria from attaching to the urothelial cells in the urinary tract . This mechanism helps in reducing the risk of urinary tract infections by facilitating the expulsion of bacteria through urination .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Key Differences :
- Epimerization: this compound and D-Glucose differ only at the C-2 position, yet this minor structural change drastically alters their biological roles. This compound is poorly metabolized in glycolysis, making it suitable for long-term UTI prophylaxis without affecting blood sugar levels .
Functional Analogues in UTI Prevention
Table 2: Clinical Efficacy in UTI Management
Key Findings :
- Efficacy: this compound outperforms cranberry products (RR 0.23 vs.
- Safety: Unlike nitrofurantoin, this compound lacks systemic toxicity and resistance concerns, though its long-term effects require further study .
Other Therapeutic Compounds
D-Psicose and D-Allose
Biologische Aktivität
D-Mannose is a naturally occurring monosaccharide closely related to glucose, primarily known for its role in preventing urinary tract infections (UTIs) and its potential therapeutic applications in various biological processes. This article explores the biological activity of this compound, supported by recent research findings, clinical studies, and data tables summarizing key results.
Overview of this compound
This compound is an epimer of glucose at the C-2 position and is found in nature as a component of mannan polysaccharides. It has garnered attention for its low-caloric value and non-toxic properties, making it suitable for use in food, medicine, and cosmetics. Its physiological benefits include:
- Prevention of UTIs : this compound inhibits bacterial adhesion to the urinary tract.
- Immunomodulation : It may enhance immune responses and reduce inflammation.
- Metabolic Regulation : this compound can influence glucose metabolism and may be beneficial in conditions like diabetes.
The primary mechanism by which this compound exerts its effects is through competitive inhibition of bacterial adhesion. It binds to the fimbriae of uropathogenic Escherichia coli (UPEC), preventing these bacteria from adhering to the urothelium and thus reducing the incidence of UTIs . Additionally, recent studies indicate that this compound can modulate metabolic pathways by competing with glucose for transporters, potentially leading to altered cellular responses during infections .
Efficacy in Preventing UTIs
A systematic review and meta-analysis evaluated the effectiveness of this compound in preventing recurrent UTIs compared to placebo and antibiotics. Key findings included:
- Relative Risk Reduction : The pooled relative risk of UTI recurrence with this compound compared to placebo was 0.23 (95% CI: 0.14-0.37), indicating a significant protective effect .
- Comparison with Antibiotics : The relative risk when comparing this compound to antibiotics was 0.39 (95% CI: 0.12-1.25), suggesting comparable efficacy with fewer side effects .
Case Studies
- Domenici et al. Study :
- MERIT Study :
Data Summary
The following table summarizes key clinical findings regarding the efficacy of this compound:
| Study | Population | Intervention | Outcome Measure | Results |
|---|---|---|---|---|
| Domenici et al. | 43 women with UTI | 1.5 g this compound | Symptom resolution after 3 days | 85.7% healed |
| Systematic Review | Adult women | This compound vs placebo | UTI recurrence rate | RR 0.23 (95% CI: 0.14-0.37) |
| MERIT Study | 508 women | Daily this compound vs placebo | Medical attendances due to UTI symptoms | Ongoing study |
Safety and Side Effects
This compound is generally well-tolerated with minimal side effects reported, primarily gastrointestinal issues such as diarrhea occurring in a small percentage of users . This safety profile makes it an attractive alternative to traditional antibiotic prophylaxis.
Q & A
Basic: What experimental models are most effective for studying D-Mannose's mechanism of action in bacterial adhesion inhibition?
Answer:
- In vitro models : Use uroepithelial cell lines (e.g., T24 bladder cells) co-cultured with uropathogenic E. coli (UPEC) to quantify bacterial adhesion via colony-forming unit (CFU) counts or fluorescence microscopy .
- In vivo models : Employ murine urinary tract infection (UTI) models with controlled this compound dosing. Measure bacterial load in bladder/kidney homogenates and assess inflammatory markers (e.g., IL-6, TNF-α) .
- Controls : Include mannose-free groups and competitive inhibitors (e.g., methyl-α-D-mannopyranoside) to validate specificity .
Basic: How to standardize this compound dosage in preclinical studies to ensure reproducibility?
Answer:
- Dose-response curves : Conduct pilot studies to identify the half-maximal inhibitory concentration (IC₅₀) using bacterial adhesion assays. Typical ranges: 0.1–10 mM for in vitro, 100–500 mg/kg for rodent models .
- Administration routes : For oral studies, use gavage or dietary supplementation. Measure serum and urinary mannose levels via HPLC to confirm bioavailability .
- Documentation : Report purity, source (e.g., Sigma-Aldrycht), and storage conditions to minimize batch variability .
Advanced: How to resolve contradictions in clinical trial data on this compound efficacy for recurrent UTIs?
Answer:
- Systematic review framework : Apply PICOT criteria to filter studies by population (e.g., postmenopausal women), intervention (daily dosage), and outcome (UTI recurrence rate) .
- Meta-analysis : Use random-effects models to account for heterogeneity. Stratify by confounding variables (e.g., diabetes status, antibiotic use) .
- Sensitivity analysis : Exclude low-quality trials (e.g., those lacking placebo controls) to assess robustness .
Advanced: What methodologies are optimal for investigating this compound's synergistic effects with antibiotics?
Answer:
- Checkerboard assays : Test fractional inhibitory concentration (FIC) indices of this compound combined with nitrofurantoin or fosfomycin against UPEC .
- Time-kill curves : Evaluate bactericidal synergy over 24 hours using plate counts .
- Transcriptomic analysis : Perform RNA sequencing on bacteria exposed to combinations to identify pathways affected (e.g., biofilm formation genes) .
Advanced: How to design longitudinal studies assessing long-term this compound safety and microbiota impact?
Answer:
- Cohort design : Follow participants for 12–24 months with quarterly urine/blood samples. Track UTI incidence, renal function (e.g., eGFR), and gut microbiota diversity via 16S rRNA sequencing .
- Control for confounders : Adjust for diet, antibiotic exposure, and comorbidities using multivariate regression .
- Ethical considerations : Obtain IRB approval and include withdrawal criteria for adverse events (e.g., gastrointestinal distress) .
Advanced: What statistical approaches address high variability in this compound pharmacokinetic studies?
Answer:
- Mixed-effects models : Account for inter-individual variability in absorption rates using covariates like age, BMI, and renal function .
- Bayesian hierarchical models : Estimate population parameters (e.g., clearance rates) from sparse sampling data .
- Power analysis : Precalculate sample sizes using pilot data to ensure detectable effect sizes (e.g., α=0.05, power=0.8) .
Basic: How to validate this compound purity and stability in experimental preparations?
Answer:
- Chromatographic methods : Use HPLC with refractive index detection or GC-MS to quantify mannose content and detect contaminants (e.g., glucose) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via loss of efficacy in bacterial inhibition assays .
Advanced: What in silico tools predict this compound interactions with host receptors or microbial targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding affinities between this compound and FimH adhesins or TLR4 receptors .
- MD simulations : Run GROMACS simulations to assess binding stability under physiological conditions (e.g., urinary pH) .
- Bioinformatics : Mine existing databases (e.g., KEGG, STRING) to map mannose-related pathways in host-microbe interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
